![molecular formula C17H15Cl2N5OS B2899447 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 730245-27-9](/img/structure/B2899447.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

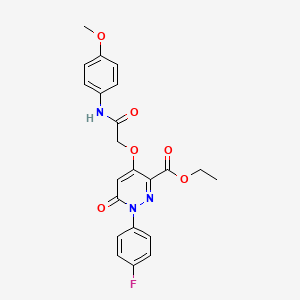

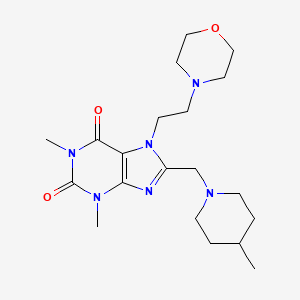

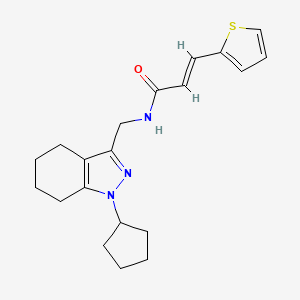

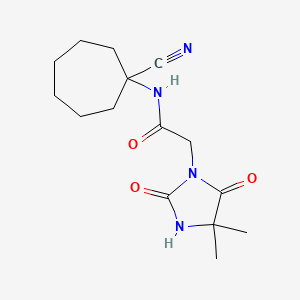

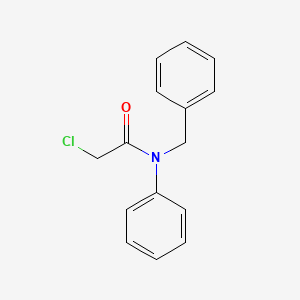

The compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and two chlorophenyl groups (a benzene ring with a chlorine atom attached). These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-donating amino group and electron-withdrawing chloro groups would likely have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino, sulfanyl, and chloro groups. For example, the amino group might participate in acid-base reactions, while the sulfanyl group might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings might make the compound relatively insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique

Antimicrobial Agent

The core structure of this compound, particularly the 1,2,4-triazole moiety, is known for its antimicrobial properties . Research indicates that modifications to the triazole ring can lead to compounds with significant antibacterial activity. This compound could be investigated for its efficacy against various bacterial strains, potentially leading to new antibiotics.

Antiviral Research

Derivatives of 1,3,4-thiadiazole, which is structurally related to our compound of interest, have shown antiviral activities . This suggests that our compound may also be explored for its potential to inhibit viral replication, particularly in plant viruses as demonstrated in studies against tobacco mosaic virus.

Biochemical Reagent

Compounds with an amino group attached to a triazole ring have been used as reagents in biochemical assays . They can act as intermediates in the synthesis of more complex molecules or as a part of a detection mechanism for certain biochemical reactions.

Safety and Hazards

Orientations Futures

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. Given the biological activities of many other triazole-containing compounds, it might be particularly interesting to investigate whether this compound has any antimicrobial, antiviral, or anticancer properties .

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant activity by interacting with the gabaa pathway .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that our compound might have a similar mode of action.

Biochemical Pathways

Considering the potential interaction with the gabaa pathway, it can be inferred that the compound might affect the neuronal signaling pathways .

Pharmacokinetics

The compound’s melting point is 229-233 °c (lit) , which might influence its absorption and distribution in the body

Result of Action

Given its potential anticonvulsant activity, it can be inferred that the compound might help in reducing neuronal excitability .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature might affect its stability.

Propriétés

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQHKOFKVWUMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)

![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)

![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2899378.png)

![4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2899382.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)

![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)